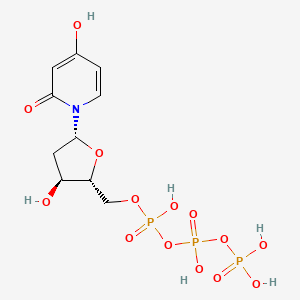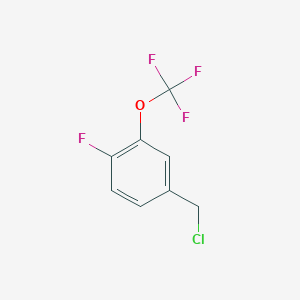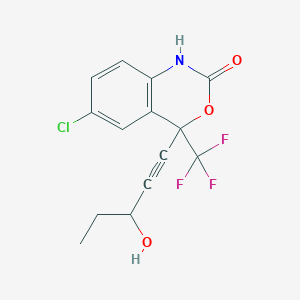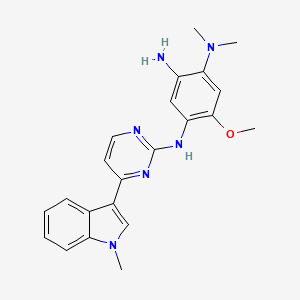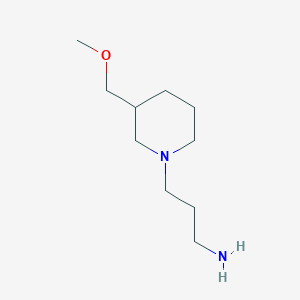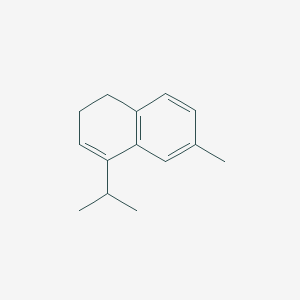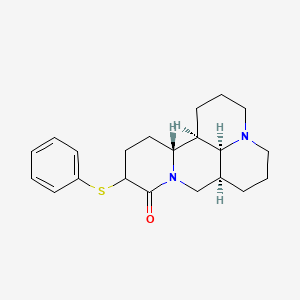
14-Phenylthio Matridin-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Phenylthio Matridin-15-one is a chemical compound with the molecular formula C15H24N2O. It is also known as Matridin-15-one or Sophocarpidine. This compound is a naturally occurring bioactive alkaloid found in plants from the Sophora genus. It has been studied for its various pharmacological properties, including anti-cancer, anti-inflammatory, and anti-oxidative stress effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Phenylthio Matridin-15-one typically involves the extraction of matrine from traditional Chinese herbs like Sophora flavescens and Radix Sophorae tonkinensis . The synthetic route includes several steps:
Extraction: The raw plant material is subjected to solvent extraction to isolate matrine.
Purification: The extracted matrine is purified using chromatographic techniques.
Chemical Modification: The purified matrine undergoes chemical reactions to introduce the phenylthio group at the 14th position, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial-grade solvents and extraction equipment.
High-throughput Purification: Employing advanced chromatographic systems for efficient purification.
Chemical Synthesis: Conducting the chemical modification under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
14-Phenylthio Matridin-15-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
14-Phenylthio Matridin-15-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects against cancer, inflammation, and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 14-Phenylthio Matridin-15-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Matrine: A closely related compound with similar pharmacological properties.
Oxymatrine: Another derivative with enhanced anti-cancer and anti-inflammatory effects.
Sophocarpine: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
14-Phenylthio Matridin-15-one is unique due to the presence of the phenylthio group, which enhances its pharmacological properties. This modification allows for better interaction with molecular targets and improved therapeutic efficacy compared to its analogs .
Properties
Molecular Formula |
C21H28N2OS |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(1R,2R,9S,17S)-5-phenylsulfanyl-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |
InChI |
InChI=1S/C21H28N2OS/c24-21-19(25-16-7-2-1-3-8-16)11-10-18-17-9-5-13-22-12-4-6-15(20(17)22)14-23(18)21/h1-3,7-8,15,17-20H,4-6,9-14H2/t15-,17+,18+,19?,20-/m0/s1 |
InChI Key |
ZZJFQHHLRGFJTB-GSIQVPGLSA-N |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CCC(C3=O)SC4=CC=CC=C4)[C@@H]5[C@H]2N(C1)CCC5 |
Canonical SMILES |
C1CC2CN3C(CCC(C3=O)SC4=CC=CC=C4)C5C2N(C1)CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


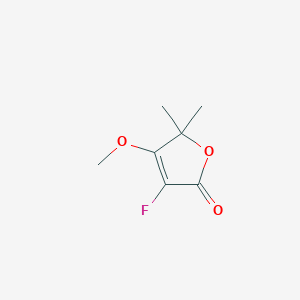
![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)
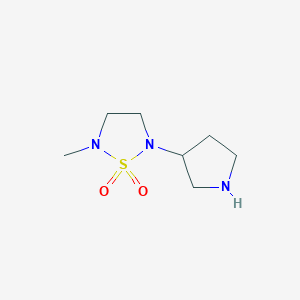
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)

